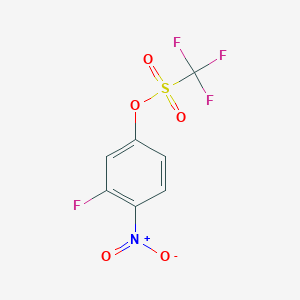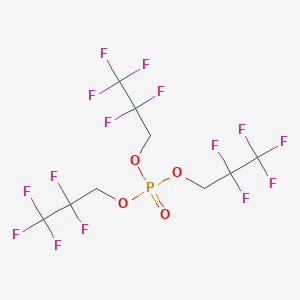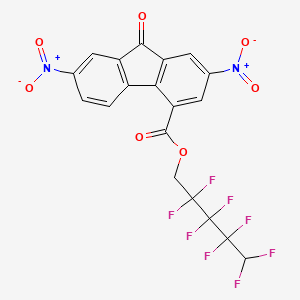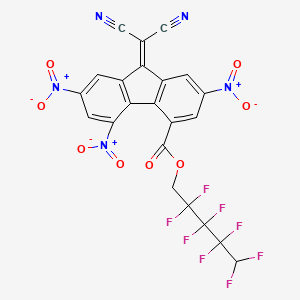
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate
Overview
Description
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H3F4NO5S. It is known for its role as a reagent in organic synthesis, particularly in the formation of aryl triflates. This compound is characterized by its yellow crystalline appearance and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is typically synthesized through the reaction of 3-fluoro-4-nitrophenol with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate primarily undergoes substitution reactions.
Common Reagents and Conditions:
Reagents: Trifluoromethanesulfonyl chloride, pyridine, 3-fluoro-4-nitrophenol.
Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving this compound are aryl triflates, which are valuable intermediates in organic synthesis .
Scientific Research Applications
3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitrophenyl trifluoromethanesulfonate involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution reaction, where the trifluoromethanesulfonyl group replaces a leaving group on the substrate . The molecular targets are usually nucleophilic sites on organic molecules, facilitating the formation of aryl triflates .
Comparison with Similar Compounds
- 4-Nitrophenyl trifluoromethanesulfonate
- 3-Fluoro-4-nitrophenyl triflate
- 4-Nitrophenyl triflate
Comparison: 3-Fluoro-4-nitrophenyl trifluoromethanesulfonate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which can influence its reactivity and the properties of the resulting aryl triflates . Compared to 4-nitrophenyl trifluoromethanesulfonate, the fluorine atom in the 3-position can lead to different electronic effects and steric interactions, potentially making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
(3-fluoro-4-nitrophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO5S/c8-5-3-4(1-2-6(5)12(13)14)17-18(15,16)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXRHNZOWKWYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-3-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040936.png)
![2-Chloro-3-[({[(3-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040940.png)
![N1-[2-(trifluoromethoxy)benzylidene]-3-(trifluoromethyl)aniline](/img/structure/B3040942.png)
![methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3040943.png)
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040944.png)
![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)
![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)
